N-(2-chlorobenzyl)propan-1-amine
CAS No.:
Cat. No.: VC13286108
Molecular Formula: C10H14ClN
Molecular Weight: 183.68 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H14ClN |
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Molecular Weight | 183.68 g/mol |
IUPAC Name | N-[(2-chlorophenyl)methyl]propan-1-amine |
Standard InChI | InChI=1S/C10H14ClN/c1-2-7-12-8-9-5-3-4-6-10(9)11/h3-6,12H,2,7-8H2,1H3 |
Standard InChI Key | CAGPPHJSMNPKJQ-UHFFFAOYSA-N |
Canonical SMILES | CCCNCC1=CC=CC=C1Cl |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
N-(2-Chlorobenzyl)propan-1-amine consists of a three-carbon aliphatic chain (propan-1-amine) bonded to a 2-chlorobenzyl group. The nitrogen atom adopts a trigonal pyramidal geometry, with the benzyl and propyl groups creating steric hindrance that influences reactivity . The chlorine substituent at the ortho position of the aromatic ring introduces electronic effects, including resonance withdrawal and inductive destabilization, which modulate the compound’s interactions with biological targets or reaction partners .
Table 1: Predicted Physicochemical Properties
The chlorine atom’s ortho positioning reduces symmetry, potentially leading to unique crystallographic packing behaviors in the solid state, as observed in related chlorobenzylamines .
Synthesis and Reaction Pathways
Nucleophilic Substitution
The most direct synthetic route involves the reaction of 2-chlorobenzyl chloride with propan-1-amine under basic conditions. This method parallels the synthesis of N-(2-fluorobenzyl)propan-1-amine, where a haloalkane reacts with a primary amine. Sterically hindered bases like DIPEA (N,N-diisopropylethylamine) are often employed to minimize side reactions, such as over-alkylation .
Example Protocol:
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Reactants: 2-Chlorobenzyl chloride (1.0 equiv), propan-1-amine (1.2 equiv), DIPEA (2.0 equiv).
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Conditions: Stirred in anhydrous dichloromethane at 0°C→RT for 12 hours.
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Workup: Quench with saturated NaHCO₃, extract with DCM, dry over Na₂SO₄, and purify via column chromatography (SiO₂, hexane/EtOAc) .
Reductive Amination
An alternative approach involves reductive amination of 2-chlorobenzaldehyde with propan-1-amine using NaBH₃CN or H₂/Pd-C. This method avoids handling hazardous benzyl chlorides and improves atom economy .
Spectroscopic and Computational Analysis
NMR Spectroscopy
The ¹H NMR spectrum of N-(2-chlorobenzyl)propan-1-amine is expected to display:
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Aromatic protons: Doublets at δ 7.2–7.4 ppm (ortho-Cl coupling).
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Methylene groups: A singlet for the benzylic –CH₂– at δ 3.7–4.1 ppm and a triplet for the amine-adjacent –CH₂– at δ 2.4–2.7 ppm .
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Amine proton: A broad singlet at δ 1.5–2.0 ppm (exchangeable).
Density functional theory (DFT) calculations at the B3LYP/6-311G(d,p) level predict bond lengths and angles consistent with hindered rotation around the N–C bond, as seen in analogous compounds .
Comparative Analysis with Analogous Compounds
Table 2: Structural and Functional Comparison
Compound | LogP | MAO-B IC₅₀ (μM) | Antimicrobial MIC (μg/mL) |
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N-(2-Chlorobenzyl)propan-1-amine | 3.1 | Not tested | 32 (predicted) |
N-(4-Chlorobenzyl)propan-1-amine | 2.9 | 12.4 | 64 |
N-(2-Fluorobenzyl)propan-1-amine | 2.6 | 18.9 | >128 |
The ortho-chloro derivative exhibits higher lipophilicity (LogP) than para-substituted analogs, correlating with improved membrane permeability .
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